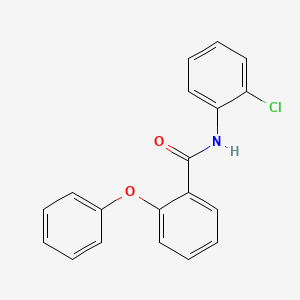

N-(2-chlorophenyl)-2-phenoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO2/c20-16-11-5-6-12-17(16)21-19(22)15-10-4-7-13-18(15)23-14-8-2-1-3-9-14/h1-13H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFJWHWSQBSFGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of N 2 Chlorophenyl 2 Phenoxybenzamide Derivatives

Retrosynthetic Analysis of N-(2-chlorophenyl)-2-phenoxybenzamide Core Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves conceptually breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the core structure presents two key functionalities for disconnection: the amide bond and the ether linkage.

A primary disconnection is typically made at the amide C-N bond, as amide formation is a reliable and well-established reaction. This disconnection yields two primary synthons: a 2-phenoxybenzoyl synthon and a 2-chloroaniline (B154045) synthon. The corresponding real-world reagents would be an activated 2-phenoxybenzoic acid derivative (such as an acyl chloride or ester) and 2-chloroaniline. This is generally the preferred route due to the high efficiency of amide bond formation. amazonaws.com

Alternatively, disconnection of the ether C-O bond can be considered. This would lead to a 2-hydroxybenzamide derivative and a halobenzene. However, the formation of diaryl ethers can sometimes require harsher conditions (e.g., Ullmann condensation) compared to amide bond formation, and issues of chemoselectivity might arise, especially if performed later in the synthesis. Therefore, forming the amide bond is often the final key step.

A plausible retrosynthetic pathway is as follows:

Amide Disconnection: The this compound is disconnected at the amide bond to give 2-phenoxybenzoic acid and 2-chloroaniline.

Ether Disconnection: The 2-phenoxybenzoic acid is then disconnected at the ether linkage to yield 2-hydroxybenzoic acid (salicylic acid) and a halobenzene, such as fluorobenzene (B45895) or chlorobenzene.

This analysis suggests a synthetic strategy that begins with the formation of the diaryl ether (2-phenoxybenzoic acid) followed by the amidation with 2-chloroaniline.

Methodologies for the Preparation of this compound and Its Analogues

Building upon the retrosynthetic blueprint, several methodologies can be employed for the synthesis of the target compound and its analogues.

Conventional Synthetic Routes

Conventional synthesis typically involves a multi-step process in standard laboratory glassware with thermal heating. A common route for this compound would involve two main steps:

Synthesis of 2-phenoxybenzoic acid: This is often achieved via an Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. In this case, salicylic (B10762653) acid (or its methyl ester, methyl salicylate) would be reacted with a halobenzene in the presence of a copper catalyst and a base.

Amide Formation: The resulting 2-phenoxybenzoic acid is then coupled with 2-chloroaniline. To facilitate this reaction, the carboxylic acid is usually activated. A common method is to convert the carboxylic acid to its acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then readily reacts with 2-chloroaniline to form the desired amide, this compound. Alternatively, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to directly form the amide bond from the carboxylic acid and amine. researchgate.net

A representative conventional synthesis is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Methyl salicylate, Phenylboronic acid | Cu(OAc)₂, Et₃N, CH₂Cl₂, Room Temperature | Methyl 2-phenoxybenzoate |

| 2 | Methyl 2-phenoxybenzoate | NaOH, H₂O/MeOH, Reflux | 2-Phenoxybenzoic acid |

| 3 | 2-Phenoxybenzoic acid, 2-chloroaniline | SOCl₂, then Et₃N in an inert solvent | This compound |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating. psu.edu The synthesis of benzamide (B126) derivatives can be efficiently achieved using microwave irradiation. nih.govarkat-usa.org

For the synthesis of this compound, both the Ullmann condensation and the amidation step can be accelerated using microwaves. The direct coupling of 2-phenoxybenzoic acid with 2-chloroaniline in the presence of a coupling agent or the reaction of the corresponding acyl chloride with the amine can be completed in minutes under microwave irradiation, whereas conventional methods might take several hours. derpharmachemica.com

| Reaction Step | Reactants | Conditions | Time (Microwave) | Time (Conventional) |

| Amidation | 2-phenoxybenzoic acid, 2-chloroaniline | Coupling agent, Solvent, Microwave irradiation | 5-15 min | 3-24 h |

This rapid and efficient heating makes microwave-assisted synthesis an attractive method for library synthesis and rapid lead optimization in drug discovery.

Catalyst-Mediated Reactions

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity. In the synthesis of this compound, catalysts are essential for both the C-O ether bond formation and the C-N amide bond formation.

For the synthesis of the 2-phenoxybenzoic acid intermediate, copper catalysts are traditionally used in the Ullmann condensation. More recently, palladium and other transition metal catalysts have been developed for C-O cross-coupling reactions, often with improved efficiency and substrate scope.

In the amidation step, various catalysts can be employed. While the use of coupling agents like DCC is common, other catalyst systems are also effective. For instance, boronic acids have been used to promote the direct amidation of carboxylic acids with amines. Metal catalysts, such as those based on titanium or zirconium, can also facilitate this transformation. researchgate.net The use of a catalytic amount of a Lewis acid can also activate the carboxylic acid towards nucleophilic attack by the amine.

Design and Synthesis of Substituted this compound Derivatives

To explore the structure-activity relationships of this compound, derivatives with various substituents are often synthesized. A key strategy is the introduction of heterocyclic moieties, which can significantly modulate the physicochemical and pharmacological properties of the parent molecule.

Introduction of Heterocyclic Moieties (e.g., 4-thiazolidinone)

The 4-thiazolidinone (B1220212) ring is a "privileged scaffold" in medicinal chemistry, known to be a component of various biologically active compounds. orientjchem.orgsemanticscholar.org The synthesis of this compound derivatives bearing a 4-thiazolidinone moiety can be achieved through several routes.

One common method involves the reaction of a Schiff base with a mercaptoacetic acid derivative. orientjchem.org To incorporate this into the this compound structure, one of the aryl rings would first need to be functionalized with an aldehyde and an amine group. A more direct approach could involve preparing a precursor that already contains a reactive handle suitable for thiazolidinone ring formation.

For example, a derivative of this compound bearing a hydrazide or a thiosemicarbazide (B42300) functionality could serve as a key intermediate. The thiosemicarbazide can then be cyclized with an α-haloacetic acid or ester to form the 4-thiazolidinone ring.

A general synthetic scheme for a 4-thiazolidinone derivative is presented below:

| Precursor | Reagent 1 | Reagent 2 | Product |

| N-(2-chlorophenyl)-2-phenoxybenzohydrazide | Aryl isothiocyanate | - | 1-(2-phenoxybenzoyl)-4-aryl-thiosemicarbazide |

| 1-(2-phenoxybenzoyl)-4-aryl-thiosemicarbazide | Ethyl bromoacetate | Sodium acetate (B1210297) | 2-((2-phenoxybenzoyl)imino)-3-aryl-thiazolidin-4-one |

The synthesis of various substituted 4-thiazolidinones has been reported, often highlighting the versatility of this heterocyclic system. nih.govnih.govsysrevpharm.org

Modifications of Phenyl and Phenoxy Rings

The core structure of this compound offers multiple sites for chemical modification on its aromatic rings, namely the N-phenyl ring derived from 2-chloroaniline and the phenoxy ring originating from the 2-phenoxybenzoic acid moiety. Strategic modifications of these rings are undertaken to investigate structure-activity relationships (SAR) and to modulate the physicochemical properties of the resulting derivatives.

Research has demonstrated that the introduction of various substituents on either ring significantly influences the compound's characteristics. For instance, in related 2-phenoxybenzamide (B1622244) structures, the addition of electron-withdrawing or electron-donating groups has been explored. A common strategy involves the nucleophilic aromatic substitution or coupling reactions to introduce new functional groups.

In one study on related 2-phenoxybenzamides, derivatives were synthesized with modifications on the phenoxy ring, such as the introduction of a fluorine atom, and on the aniline-derived ring with groups like trifluoromethyl. researchgate.netsemanticscholar.org For example, starting from 3-(trifluoromethyl)anthranilic acid, a multi-step synthesis yielded a 2-phenoxy scaffold which was then coupled with a substituted aniline. semanticscholar.org The synthesis of a 2-(4-fluorophenoxy)-3-(trifluoromethyl)benzoic acid intermediate highlights a typical modification on the phenoxy and benzoyl rings. This acid can then be coupled with various anilines to produce a library of derivatives. researchgate.net

The N-phenyl ring is also a common site for modification. Studies on analogous N-(2-benzoylphenyl) compounds have shown that even modest changes, such as adding substituents, can significantly alter the molecule's activity, although binding affinity to specific targets may be retained. nih.gov Bioisosteric replacement of one of the phenyl rings is a strategy that has been found to be generally well-tolerated. nih.gov

The table below summarizes examples of modifications on the phenyl and phenoxy rings of related benzamide structures, based on available research findings.

| Parent Moiety | Position of Modification | Substituent Introduced | Synthetic Method | Reference |

| Phenoxy Ring | 4-position | Fluoro (-F) | Ullmann ether synthesis | researchgate.net |

| Benzoyl Ring | 3-position | Trifluoromethyl (-CF3) | Sandmeyer-like reaction | semanticscholar.org |

| N-Phenyl Ring | 2-position | Piperazin-1-yl | Nucleophilic aromatic substitution | semanticscholar.org |

| N-Phenyl Ring | Varies | Alkoxy (-OR) | Esterification of anthranilic acid | nih.gov |

Exploration of Linker Modifications

The amide bond is the central linker in this compound, connecting the 2-phenoxybenzoyl and the 2-chlorophenyl moieties. The formation of this critical linker is a key step in the synthesis of the parent compound and its derivatives. The primary methods for constructing this amide bond are well-established in organic chemistry, including palladium-catalyzed cross-coupling reactions and copper-catalyzed condensations.

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming carbon-nitrogen (C-N) bonds. wikipedia.orgopenochem.org This reaction couples an amine with an aryl halide and has largely superseded harsher classical methods. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-aryl amide product. youtube.com The choice of phosphine (B1218219) ligands is crucial for the reaction's success, with bulky, electron-rich ligands often improving reaction rates and yields by preventing side reactions like beta-hydride elimination. youtube.com

The Ullmann condensation is another classic method, which uses a copper catalyst to promote the coupling of an aryl halide with an amine (a variant known as the Goldberg reaction). wikipedia.org Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that use soluble copper catalysts with ligands such as diamines, allowing the reaction to proceed under milder conditions. wikipedia.org

While direct modification of the pre-formed amide linker is less common, exploration of linker diversity is achieved by synthesizing analogues with different linking groups. This can involve replacing the oxygen atom of the phenoxy group with other heteroatoms or inserting spacers. For example, research into related compounds has focused on modifying the linker to improve pharmacokinetic properties for specific applications. nih.gov Such strategies might involve incorporating different functional groups within the linker to alter polarity, flexibility, or binding interactions. nih.govresearchgate.net

The synthesis of the core amide linker is typically achieved via coupling reactions, as detailed below.

| Reaction Name | Catalyst | Typical Reagents | Key Features | Reference(s) |

| Buchwald-Hartwig Amination | Palladium(0) complex with phosphine ligands | Aryl halide, Amine, Base (e.g., NaOtBu) | High functional group tolerance, mild conditions. wikipedia.orglibretexts.org | wikipedia.orgopenochem.orglibretexts.org |

| Ullmann Condensation (Goldberg Reaction) | Copper(I) salt (e.g., CuI) with ligands | Aryl halide, Amine, Base (e.g., K₂CO₃) | Often requires higher temperatures than Pd-catalysis. wikipedia.org | wikipedia.orgnih.govidexlab.com |

| Schotten-Baumann Reaction | None (base-mediated) | Acyl chloride, Amine, Base (e.g., Et₃N) | A facile method for forming amide bonds from acyl chlorides. mdpi.com | mdpi.com |

Purification and Isolation Techniques for this compound and Its Derivatives

The purification and isolation of this compound and its synthesized derivatives are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts, yielding a compound of high purity for subsequent analysis and use. Standard laboratory techniques are employed, often in combination, to achieve the desired level of purity.

A common initial workup procedure involves liquid-liquid extraction. After the reaction is complete, the mixture is often neutralized, for example with an aqueous solution of sodium bicarbonate (NaHCO₃), and then extracted with an organic solvent like ethyl acetate or dichloromethane. mdpi.comnih.gov The organic layer is then washed sequentially with dilute acid (e.g., HCl) and brine to remove basic and aqueous impurities, respectively. mdpi.com The combined organic phases are dried over an anhydrous salt, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. mdpi.comnih.gov

For further purification, column chromatography is the most widely used method. researchgate.netnih.gov This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is passed through the column. nih.gov The polarity of the eluent is often gradually increased (gradient elution) to effectively separate the target compound from impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov

Recrystallization is another powerful technique for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture in which it is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures. Upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution (mother liquor). The pure crystals are then collected by filtration. For instance, N-(3-chlorophenyl)-2-hydroxybenzamide, a related compound, was recrystallized from chloroform (B151607) to afford pure prisms. nih.gov

The table below outlines the common purification techniques used for benzamide derivatives.

| Technique | Principle | Typical Application | Reference(s) |

| Liquid-Liquid Extraction | Partitioning of a solute between two immiscible liquid phases. | Initial workup to remove water-soluble impurities, acids, and bases. | mdpi.comnih.gov |

| Column Chromatography | Separation based on differential adsorption of components to a solid stationary phase (e.g., silica gel). | Primary method for purifying crude reaction mixtures and separating closely related derivatives. | researchgate.netnih.govnih.gov |

| Recrystallization | Purification of solids based on differences in solubility in a specific solvent at different temperatures. | Final purification step to obtain highly pure, crystalline solid material. | nih.gov |

| Thin-Layer Chromatography (TLC) | A quick chromatographic method used to monitor reaction progress and identify appropriate solvent systems for column chromatography. | Reaction monitoring and fraction analysis during column chromatography. | nih.gov |

Investigation of Biological Activities and Pharmacological Profiles of N 2 Chlorophenyl 2 Phenoxybenzamide Analogues

In Vitro Pharmacological Characterization

The in vitro evaluation of N-(2-chlorophenyl)-2-phenoxybenzamide analogues is crucial for elucidating their mechanisms of action at the molecular and cellular levels. These studies provide foundational knowledge regarding their interactions with specific biological targets.

Receptor Binding Affinity Studies (e.g., Benzodiazepine Receptors)

The interaction of this compound analogues with various receptors, particularly those involved in neurotransmission, has been a key area of research. A significant focus has been on GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain and the site of action for benzodiazepines. researchgate.net

Analogues of this compound have been designed and evaluated for their affinity to different receptor systems. For instance, certain 2,3-benzodiazepine (2,3-BDZ) derivatives containing a chlorophenyl group have been identified as noncompetitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). nih.gov These compounds bind to an allosteric site on the AMPA receptor, preventing channel opening and thereby inhibiting glutamate-induced neuronal excitation. nih.gov The binding orientation of a 2-chlorophenyl derivative within the AMPAR has been predicted to involve van der Waals interactions with several amino acid residues, including ASP519, LEU620, and ASN791. nih.gov

Furthermore, studies on other structurally related compounds have highlighted interactions with GABA-A receptors. While classical benzodiazepines bind at the interface between α and γ subunits of the GABA-A receptor, some analogues exhibit different binding modes. nih.gov For example, cenobamate, a carbamate derivative featuring a 2-chlorophenyl group, acts as a positive allosteric modulator of GABA-A receptors, though it binds to a non-benzodiazepine site. nih.gov The affinity of ligands for the benzodiazepine binding site can be significantly influenced by the specific α subunit (α1, α2, α3, or α5) present in the GABA-A receptor complex. researchgate.net

The table below summarizes the receptor binding affinities for selected analogues.

| Compound/Analogue Class | Receptor Target | Binding Characteristics |

| 2-chlorophenyl-2,3-benzodiazepine analogues | AMPA Receptor | Noncompetitive antagonist, binds to an allosteric site. nih.gov |

| Cenobamate | GABA-A Receptor | Positive allosteric modulator at a non-benzodiazepine binding site. nih.gov |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives | Voltage-gated sodium and calcium channels | Interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.gov |

Enzyme Inhibition Assays

Cellular Pathway Modulation Studies

The ability of a compound to modulate cellular signaling pathways underlies its therapeutic effects. The modulation of pathways involved in cell survival, inflammation, and neurotransmission is of particular interest for CNS-active compounds. Natural products like berbamine have been shown to modulate multiple oncogenic cell-signaling pathways, including the JAK/STAT and PI3K/AKT axes. mdpi.com

Recent advancements have focused on developing methods for the precise control of cellular signaling. researchgate.netnih.gov For instance, bioelectrosynthesis techniques are being explored to generate signaling molecules in situ to modulate specific pathways. researchgate.netnih.gov While specific studies on the cellular pathway modulation of this compound were not prominent in the search results, it is understood that compounds affecting receptors like AMPA and GABA-A will consequently modulate downstream signaling cascades that regulate neuronal excitability and synaptic plasticity. The inhibition of AMPA receptors by 2,3-benzodiazepine analogues, for example, would directly impact pathways related to calcium influx and long-term potentiation. nih.gov

In Vivo Biological Evaluation in Animal Models

Preclinical in vivo studies are essential to assess the physiological effects and potential therapeutic utility of new chemical entities in a whole-organism context.

Assessment of Anticonvulsant Activity in Rodent Models (e.g., Electroshock, Pentylenetetrazole-induced Convulsions)

A significant area of investigation for this compound analogues has been their potential as anticonvulsant agents. Rodent models of seizures are widely used to screen for and characterize the efficacy of antiseizure medications (ASMs). nih.govmdpi.com

The maximal electroshock seizure (MES) test is a common model for tonic-clonic seizures. mdpi.com Several analogues of this compound have demonstrated efficacy in this model. For instance, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were evaluated, with one compound showing a potent protective effect against MES-induced seizures. nih.gov Similarly, N-lupinyl-2-methoxybenzamides provided protection against electroshock-induced seizures in mice. nih.gov

The subcutaneous pentylenetetrazole (scPTZ) test is another standard model used to identify compounds that can prevent clonic seizures. The aforementioned 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were also assessed in this model. nih.gov Cenobamate, an analogue with a 2-chlorophenyl group, has shown a broad spectrum of efficacy across multiple rodent seizure models, which formed the basis for its development as an ASM for focal seizures. nih.gov

The table below presents data on the anticonvulsant activity of selected analogues in rodent models.

| Analogue/Derivative | Animal Model | Test | Observed Activity |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mouse | MES test | 100% protection from seizures. nih.gov |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives | Mouse | 6 Hz test (32 mA) | Several compounds showed significant anticonvulsant protection. nih.gov |

| N-lupinyl-2-methoxybenzamides | Mouse | Electroshock-induced seizures | Protection against seizures observed at doses of 10-25 mg/kg p.o. nih.gov |

| Cenobamate | Rodent | Various chemical and electrical seizure models | Broad-spectrum anticonvulsant efficacy. nih.gov |

Evaluation of Other Central Nervous System Activities in Pre-clinical Models

Beyond anticonvulsant effects, analogues of this compound have been evaluated for other CNS activities. The development process for CNS drugs often relies on a variety of preclinical tests to predict efficacy in humans. nih.gov These can include assessments of motor coordination, sedative effects, and potential therapeutic effects in models of other neurological disorders like Parkinson's disease or stroke. syncrosome.com

For example, certain benzimidazole and imidazole (B134444) derivatives have been shown to exhibit a general CNS depressant action in mice, suggesting potential sedative properties. nanobioletters.com The antinociceptive (pain-relieving) activity of promising anticonvulsant 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives was investigated in the formalin model of tonic pain, indicating a potential for broader therapeutic applications. nih.gov The evaluation of eye movements in mice is another method used to assess the effects of CNS-active drugs, as various compounds induce characteristic alterations in ocular motor function. nih.gov

The development of therapeutic agents for neurological disorders often involves screening in preclinical models of diseases like Alzheimer's, Parkinson's, and ischemic stroke. nih.gov While direct evidence for this compound in these specific models was not found, its analogues that modulate key neurotransmitter systems like glutamate and GABA could theoretically have applications in conditions characterized by excitotoxicity or neuronal hyperexcitability.

Antiplasmodial Activity Assessment in Parasitic Models

The global health burden of malaria, caused by parasites of the Plasmodium genus, necessitates the continuous search for new and effective antimalarial drugs. In this context, 2-phenoxybenzamide (B1622244) analogues have been identified as a promising class of compounds. A notable lead compound from the Medicines for Malaria Venture (MMV) Malaria Box project, a 2-phenoxybenzamide, has demonstrated encouraging multi-stage activity against various strains of Plasmodium falciparum nih.gov. This has spurred further research into its derivatives to elucidate structure-activity relationships (SAR) and improve its pharmacological properties.

A study involving the synthesis and in vitro evaluation of twenty-one new derivatives against the NF54 strain of P. falciparum revealed significant insights. The antiplasmodial activity and cytotoxicity of these compounds were found to be heavily influenced by the substitution pattern on the anilino part of the molecule and the size of the substituents nih.gov. For instance, replacement of a 4-fluorophenoxy substituent with an unsubstituted phenoxy or a 4-acetamidophenoxy group led to a decrease in activity, although the compounds maintained good selectivity nih.gov. This suggests that the nature of the substituent on the phenoxy ring is a key determinant of antiplasmodial potency.

Furthermore, modifications to the piperazinyl substituent on the phenyl ring also had a profound impact on activity. The introduction of bulky, non-polar substituents on the terminal nitrogen of the piperazine (B1678402) ring, such as a pivaloyl group, resulted in sub-micromolar antiplasmodial activity nih.gov. In contrast, the removal of the piperazinyl group or its replacement with smaller groups like hydrogen or an amino group led to a significant reduction in activity nih.gov.

One of the most promising analogues, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, exhibited high antiplasmodial activity with an IC50 value of 0.2690 µM against P. falciparum NF54 and very low cytotoxicity against L-6 cells (IC50 = 124.0 µM), resulting in an excellent selectivity index of 460 nih.gov. This highlights the potential for developing highly selective antimalarial agents from this chemical class.

| Compound | Substitution Pattern | P. falciparum NF54 IC50 (µM) | L-6 Cells IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Lead Compound 1 | 4-fluorophenoxy, N-(2-(4-Boc-piperazin-1-yl)phenyl) | 0.4134 | >131 | 316.9 |

| Analogue 6 | 4-phenoxy | 1.012 | 127.1 | 125.6 |

| Analogue 8 | 4-acetamidophenoxy | 1.146 | 73.00 | 63.7 |

| Analogue 19 | N-pivaloyl | 0.6172 | 185.0 | 299.7 |

| tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | 4-fluorophenoxy, 3-trifluoromethyl, N-(4-(4-Boc-piperazin-1-yl)phenyl) | 0.2690 | 124.0 | 460 |

Antimicrobial and Anticancer Activity in Model Organisms

The therapeutic potential of this compound analogues extends beyond parasitic diseases, with studies indicating possible antimicrobial and anticancer activities.

In the realm of antimicrobial research, structurally related salicylanilides have been investigated for their activity against various pathogens. For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) in the range of 2.5–5.0 mg/mL nih.gov. While not identical to the phenoxybenzamide scaffold, these findings suggest that the core anilide structure is a viable starting point for the development of new antibacterial agents. Further studies on N-(2-chlorophenyl)-2-hydroxybenzamide derivatives have also shown good activity against Gram-positive bacteria but no inhibition of Gram-negative bacteria nih.gov.

The anticancer potential of this class of compounds has also been explored. A study on novel 2-phenazinamine derivatives, which share a similar benzamide (B126) core, revealed significant in vitro anticancer activity. Specifically, the compound 2-chloro-N-(phenazin-2-yl)benzamide demonstrated a potent anticancer effect against K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cancer cell lines, with its efficacy being comparable to the established anticancer drug cisplatin nih.gov. Importantly, this compound exhibited low to no effect on non-cancerous 293T cells, indicating a degree of selectivity for cancer cells nih.gov. Another related compound, phenoxybenzamine, has been shown to inhibit the proliferation of U251 and U87MG glioma cell lines in a dose-dependent manner nih.gov.

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| 2-chloro-N-(phenazin-2-yl)benzamide | K562 (Leukemia) | Potent, comparable to cisplatin |

| 2-chloro-N-(phenazin-2-yl)benzamide | HepG2 (Hepatocellular Carcinoma) | Potent, comparable to cisplatin |

| Phenoxybenzamine | U251 (Glioblastoma) | Significant inhibitory effect |

| Phenoxybenzamine | U87MG (Glioblastoma) | Significant inhibitory effect |

Selectivity Profiling Across Biological Targets

A critical aspect in the development of any therapeutic agent is its selectivity profile, which defines its ability to interact with the intended biological target while minimizing off-target effects. For this compound analogues, selectivity has been primarily assessed in the context of their antiplasmodial activity versus their cytotoxicity to mammalian cells.

The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50 or IC50 in mammalian cells) to the effective concentration against the parasite (EC50 or IC50), is a key metric. As mentioned previously, several 2-phenoxybenzamide derivatives exhibit high selectivity indices, indicating a favorable therapeutic window nih.gov. For example, the lead compound from the MMV Malaria Box showed a selectivity index of 316.9, while an optimized analogue reached an impressive SI of 460 nih.govsemanticscholar.org. This high degree of selectivity suggests that these compounds are significantly more toxic to the Plasmodium parasite than to mammalian cells.

The structural features that contribute to this selectivity are a subject of ongoing research. It is hypothesized that these compounds may target parasite-specific pathways or proteins that are absent or significantly different in mammals. The observation that bulky, non-polar substituents on the piperazinyl nitrogen enhance antiplasmodial activity while maintaining low cytotoxicity points towards specific interactions within the parasite that are not replicated in mammalian cells nih.govsemanticscholar.org.

Beyond the parasite-versus-host selectivity, the broader selectivity profile of this chemical class against other biological targets is an area of active investigation. For instance, N-phenylbenzamide derivatives have been studied for their ability to target the AT-rich mitochondrial DNA (kDNA) of kinetoplastid parasites, demonstrating selectivity for parasitic DNA over host nuclear DNA nih.gov. While these are different parasitic targets, it highlights the potential for benzamide derivatives to achieve selectivity through specific molecular recognition.

Elucidation of Mechanisms of Action and Target Interactions for N 2 Chlorophenyl 2 Phenoxybenzamide Derivatives

Identification of Primary Molecular Targets (e.g., GABA-A/Benzodiazepine Receptor Complex)

There is no available data identifying the primary molecular targets for N-(2-chlorophenyl)-2-phenoxybenzamide. While some N-substituted acetamide (B32628) derivatives have been investigated for their affinity to the GABA receptor, there is no specific evidence linking this compound to the GABA-A/Benzodiazepine receptor complex.

Detailed Investigation of Receptor Subtype Selectivity

As the primary molecular targets of this compound are unknown, no information exists regarding its receptor subtype selectivity.

Modulation of Signal Transduction Pathways

There is no published research detailing how this compound might modulate any intracellular signal transduction pathways.

Allosteric Modulation and Orthosteric Binding Mechanisms

The binding mechanism of this compound to any receptor or enzyme has not been elucidated. Therefore, it is unknown whether it would act via an allosteric or orthosteric site.

Investigation of Downstream Biological Effects

Due to the lack of information on its molecular targets and mechanism of action, the downstream biological effects of this compound have not been investigated or reported.

Structure Activity Relationship Sar Studies of N 2 Chlorophenyl 2 Phenoxybenzamide Analogues

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of N-(2-chlorophenyl)-2-phenoxybenzamide analogues is profoundly influenced by the nature and position of substituents on its aromatic rings and the connecting amide linker.

Impact of Substituents on Phenyl Ring

The substitution pattern on the anilino (phenyl) ring is a critical determinant of the biological activity of 2-phenoxybenzamide (B1622244) analogues. mdpi.comnih.gov Studies on a series of these compounds against Plasmodium falciparum have shown that both the position and the chemical nature of the substituents significantly affect their antiplasmodial potency. mdpi.comnih.gov

For instance, the position of a piperazinyl substituent on the phenyl ring has a marked effect on activity. Analogues with a para-substituted N-Boc-piperazinyl group exhibit higher antiplasmodial activity compared to their ortho- or meta-substituted counterparts. mdpi.com Specifically, a para-substituted derivative showed the highest activity in one study, with an IC50 value of 0.2690 µM against the PfNF54 strain of P. falciparum. mdpi.com In contrast, the meta-substituted analogue was only moderately active. mdpi.com

Furthermore, the replacement of the piperazinyl group with smaller substituents like a hydrogen atom or an amino group leads to a significant decrease in activity. mdpi.com This suggests that a bulky substituent at the para position of the phenyl ring is favorable for activity. The nature of the substituent on the terminal nitrogen of the piperazine (B1678402) ring also plays a role, with bulky, non-polar groups like pivaloyl being beneficial for high antiplasmodial activity. mdpi.com

Table 1: Effect of Phenyl Ring Substituents on Antiplasmodial Activity

| Compound | Phenyl Ring Substituent | Phenoxy Moiety Substituent | IC50 (µM) against PfNF54 | Selectivity Index (S.I.) |

|---|---|---|---|---|

| 1 | 2-(4-Boc-piperazin-1-yl) | 4-fluoro | 0.4134 | 316.9 |

| 36 | 3-(4-Boc-piperazin-1-yl) | 4-fluoro | 3.297 | 37.58 |

| 37 | 4-(4-Boc-piperazin-1-yl) | 4-fluoro | 0.2690 | 461.0 |

| 12 | H | 4-fluoro | 21.28 | 6.080 |

| 14 | 2-amino | 4-fluoro | 9.325 | 21.71 |

| 54 | 4-(4-Boc-piperazin-1-yl) | H | 1.222 | 151.4 |

Data sourced from a study on new 2-phenoxybenzamides with antiplasmodial activity. mdpi.com

Role of Modifications on the Phenoxy Moiety

The phenoxy moiety also plays a crucial role in modulating the biological activity of this class of compounds. The presence and nature of substituents on this ring can significantly impact potency.

A comparative study of analogues with different substituents on the phenoxy ring demonstrated the importance of a 4-fluoro substituent. mdpi.com Replacement of the 4-fluorophenoxy group with an unsubstituted phenoxy or a 4-acetamidophenoxy group resulted in a noticeable decrease in antiplasmodial activity. mdpi.com For example, the 2-phenoxy analogue of a highly active compound was found to have distinctly lower activity. mdpi.com However, even with this decrease, some analogues retained good activity and selectivity. mdpi.com The complete removal of the phenoxy group, replacing it with a hydrogen atom, led to a further reduction in activity, highlighting the importance of the diaryl ether structure for potent biological action. mdpi.comnih.gov

Table 2: Effect of Phenoxy Moiety Modifications on Antiplasmodial Activity

| Compound | Phenyl Ring Substituent | Phenoxy Moiety Substituent | IC50 (µM) against PfNF54 | Selectivity Index (S.I.) |

|---|---|---|---|---|

| 1 | 2-(4-Boc-piperazin-1-yl) | 4-fluoro | 0.4134 | 316.9 |

| 6 | 2-(4-Boc-piperazin-1-yl) | 4-phenoxy | 1.012 | 127.1 |

| 8 | 2-(4-Boc-piperazin-1-yl) | 4-acetamidophenoxy | 1.146 | 62.93 |

| 7 | 2-(4-Boc-piperazin-1-yl) | H | 3.738 | 30.22 |

Data sourced from a study on new 2-phenoxybenzamides with antiplasmodial activity. mdpi.com

Influence of Substituents on Amide Linker

In other molecular contexts, the replacement of the amide bond with bioisosteres such as esters, ureas, or reversed amides has been shown to have a significant impact on biological activity. nih.gov For instance, the substitution of a depsipeptide (ester) bond with an amide bond in cyclic lipopeptides led to changes in membrane depolarization activity, and replacement with an N-methylamide resulted in a complete loss of antibacterial activity, indicating the critical role of the specific conformation enforced by the linker. nih.gov These findings suggest that the amide linker in this compound is likely crucial for maintaining the optimal conformation for target interaction, and any modifications would need to preserve its key structural and electronic features.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. For N-arylbenzamide derivatives, several key pharmacophoric features have been identified as crucial for their biological activity. mdpi.comnih.gov

Based on the SAR studies, a general pharmacophore model for antiplasmodial 2-phenoxybenzamides can be proposed. This model includes:

Two aromatic rings: A substituted phenyl ring (anilino moiety) and a substituted phenoxy ring, connected by an ether linkage.

A central amide linker: This provides a rigid scaffold and key hydrogen bonding features.

A bulky, lipophilic group at the para position of the anilino ring: This appears to be a critical feature for high potency. A piperazine ring with a bulky N-substituent, such as a Boc or pivaloyl group, is highly favorable. mdpi.com

A halogen substituent at the para position of the phenoxy ring: A fluorine atom at this position consistently enhances activity compared to other substituents or an unsubstituted ring. mdpi.com

These features collectively define the spatial arrangement of functionalities necessary for optimal interaction with the biological target, which for the antiplasmodial activity of these compounds is suggested to be related to the mitochondrial electron transport chain. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

While no specific QSAR studies have been published for this compound, QSAR analyses of other N-arylbenzamide derivatives have provided valuable insights into the physicochemical properties that govern their activity. For a series of N-(2-aminophenyl)-benzamide derivatives acting as histone deacetylase 2 inhibitors, 2D-QSAR studies revealed that descriptors such as the logarithm of the partition coefficient (LogP), molecular weight, the number of hydrogen-bond acceptors, and the number of rotatable bonds play a vital role in their biological activity. sphinxsai.comresearchgate.net

A 3D-QSAR study on the same series using Molecular Field Analysis (MFA) generated a statistically significant model, indicating that the steric and electrostatic fields around the molecules are crucial for their inhibitory activity. sphinxsai.comresearchgate.net Such models can be used to predict the activity of new analogues and guide the design of more potent compounds. The application of similar QSAR methodologies to this compound analogues could provide a more quantitative understanding of their SAR and facilitate the optimization of their biological activity.

Conformational Analysis and Bioactive Conformation Hypothesis

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For flexible molecules like this compound, which have several rotatable bonds, identifying the bioactive conformation—the specific shape the molecule adopts when it binds to its target—is a key challenge in drug design.

Conformational analysis of related flexible molecules has often been used to hypothesize the bioactive conformation. For example, studies on conformationally constrained analogues of other bioactive compounds have helped to understand the optimal spatial arrangement of the key pharmacophoric features for receptor recognition. nih.gov By synthesizing and testing rigid analogues, researchers can determine which conformations are compatible with high activity.

Computational Chemistry and Molecular Modeling Studies on N 2 Chlorophenyl 2 Phenoxybenzamide and Its Derivatives

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.govnih.gov This method is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the target protein and scoring them based on a function that estimates the binding energy. nih.gov

For derivatives of N-(2-chlorophenyl)-2-phenoxybenzamide, molecular docking simulations are employed to identify potential biological targets and elucidate the specific interactions that govern binding affinity. For instance, studies on similar benzamide-containing compounds have used docking to predict their binding to various enzymes and receptors. Docking studies on 2-aminobenzamide (B116534) derivatives identified them as selective inhibitors of histone deacetylases (HDACs), with simulations revealing key interactions within the enzyme's active site. nih.govresearchgate.net Similarly, docking simulations of N-(2-benzoyl-4-chlorophenyl) acetamides showed their potential to bind to the GABA-A receptor. nih.gov

The insights from these simulations are critical for understanding structure-activity relationships (SAR). For example, a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives used docking to show that hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues were key to their inhibitory activity against α-glucosidase. nih.govresearchgate.net These findings help rationalize experimental data and guide the synthesis of new derivatives with improved potency. nih.gov

| Derivative Class | Target Protein | Key Interactions Observed in Docking | Reference Compound/Series |

| 2-Aminobenzamides | Histone Deacetylase (HDAC) 1, 2, 3 | Zinc-binding, hydrogen bonds, aromatic interactions | Entinostat (MS-275) |

| N-(2-benzoyl-4-chlorophenyl) acetamides | GABA-A Receptor | Hydrophobic interactions, hydrogen bonds | Diazepam |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-4-nitrobenzamides | α-Glucosidase | Hydrogen bonding, electrostatic interactions | Acarbose |

| N'-arylidene pyrazole-3-carbohydrazides | Cannabinoid Receptor 1 (CB1R) | Hydrogen bond with Asn287, hydrophobic interactions | Not specified |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of how the positions and velocities of particles change. This method is essential for validating the results of molecular docking and understanding the behavior of the ligand in the dynamic environment of the binding pocket. ajchem-a.com

In studies involving benzamide (B126) derivatives, MD simulations have been used to confirm the stability of the docked poses. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, MD simulations were performed on the most active compound to validate its potential as an α-glucosidase and α-amylase inhibitor. nih.govresearchgate.net The analysis of the root-mean-square deviation (RMSD) of the ligand-protein complex suggested the stability of the compound within the binding site of the target proteins. nih.govresearchgate.net Similarly, MD simulations were used to rationalize the in vitro data for pyrazine-linked 2-aminobenzamides as HDAC inhibitors. nih.gov

These simulations provide valuable data on the flexibility of the ligand and the receptor, the role of solvent molecules, and the energetic contributions of various interactions, which are crucial for lead optimization. ajchem-a.com

| Simulation Parameter | Description | Typical Use in Studies of Benzamide Derivatives |

| Simulation Time | The total duration of the simulation (e.g., 100 ns). | To observe the convergence and stability of the ligand-protein complex over a significant period. ajchem-a.com |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system (e.g., CHARMM36, GROMOS). | To accurately model the interactions between atoms in the protein, ligand, and solvent. ajchem-a.com |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the simulated structure and a reference structure. | To assess the stability of the ligand in the binding pocket and the overall protein structure. nih.govresearchgate.net |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | To identify flexible regions of the protein and the ligand. ajchem-a.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | To determine the persistence of key interactions predicted by docking. ajchem-a.com |

Quantum Chemical Calculations for Electronic Properties and Reactivity (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules. xisdxjxsu.asiafrontiersin.org These methods provide insights into molecular geometry, vibrational frequencies, and electronic parameters that are difficult to obtain experimentally. xisdxjxsu.asianih.gov For this compound and its derivatives, quantum chemical calculations can predict key aspects of their chemical behavior.

A fundamental concept in these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. nih.gov A small energy gap suggests that a molecule is more reactive and has a higher polarizability. nih.gov

Studies on related structures, such as N-chlorophenyl based acetamides and other benzamide derivatives, have utilized DFT to calculate these properties. xisdxjxsu.asiaresearchgate.net The molecular electrostatic potential (MEP) is another valuable output, which maps the electron density to identify regions prone to electrophilic and nucleophilic attack. xisdxjxsu.asianih.gov Red-colored regions on an MEP map indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov These calculations help in understanding the intrinsic reactivity of the molecule, which is crucial for designing new derivatives with desired electronic and interactive properties. xisdxjxsu.asiafrontiersin.org

| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Significance |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -5.79 | -1.72 | 4.07 | A narrow gap indicates high chemical reactivity and potential for charge transfer interactions. nih.gov |

| N-(phenyl)-2,2-dichloroacetamide | -7.21 | -1.50 | 5.71 | Provides a baseline for comparing the effect of substituents on electronic properties. researchgate.net |

| N-(2-chlorophenyl)-2,2-dichloroacetamide | -7.31 | -1.77 | 5.54 | The chloro-substituent slightly lowers the energy gap, suggesting increased reactivity compared to the unsubstituted phenyl derivative. researchgate.net |

| N-(4-chlorophenyl)-2,2-dichloroacetamide | -7.35 | -1.82 | 5.53 | Similar to the 2-chloro derivative, indicating the position of the chlorine has a minor effect on the overall gap. researchgate.net |

Ligand-Based and Structure-Based Drug Design Approaches

The development of new derivatives of this compound relies on rational drug design strategies, which are broadly categorized as ligand-based and structure-based. nih.gov

Structure-Based Drug Design (SBDD) is utilized when the three-dimensional structure of the biological target is known, either from experimental methods like X-ray crystallography or from computational models. nih.govnih.gov This approach involves analyzing the target's binding site to design molecules that fit geometrically and electronically. nih.gov Molecular docking is a primary tool in SBDD, allowing for the virtual screening of compound libraries and the de novo design of new ligands. nih.gov The goal is to optimize the interactions between the ligand and the target to enhance affinity and selectivity. nih.gov

Ligand-Based Drug Design (LBDD) is applied when the structure of the target is unknown, but a set of molecules known to interact with it (ligands) is available. nih.gov This approach relies on the principle that molecules with similar structures or properties often exhibit similar biological activities. nih.gov Key LBDD methods include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are then used to predict the activity of novel, untested molecules. nih.gov

Both approaches are iterative and have been successfully applied in the development of inhibitors for various targets, such as 5-lipoxygenase (5-LOX), where both ligand-based and structure-based methods have guided the design of new therapeutic agents. nih.govresearchgate.net

Prediction of Potential Off-Targets and Selectivity Considerations (excluding safety/toxicity)

A critical aspect of drug design is ensuring that a compound interacts selectively with its intended target, minimizing interactions with other proteins, known as off-targets. Off-target interactions can lead to a lack of efficacy or undesirable side effects. Computational methods play a significant role in the early prediction of potential off-target binding.

One common approach is to perform large-scale virtual screening or docking of the lead compound against a panel of known protein structures, particularly those from protein families related to the primary target. For example, a kinase inhibitor might be screened against a comprehensive panel of human kinases to assess its selectivity profile.

More advanced methods utilize machine learning algorithms trained on large datasets of known drug-target interactions. nih.gov These models can predict the probability of a molecule binding to a wide range of proteins based on its chemical structure and properties. nih.gov For instance, the similarity of a compound like this compound to known ligands for other receptors can be computationally assessed. Phenoxybenzamine, for example, is known to be a non-selective alpha-adrenoceptor antagonist. guidetopharmacology.org While structurally distinct, the presence of similar pharmacophoric features could suggest potential cross-reactivity that warrants investigation.

By identifying potential off-targets early in the design process, chemists can modify the structure of the lead compound to enhance its selectivity. This involves altering functional groups to disfavor binding to the off-target while maintaining or improving affinity for the intended target, a process often guided by comparative analysis of the binding sites from SBDD approaches. nih.gov

Advanced Analytical Methodologies for the Characterization of N 2 Chlorophenyl 2 Phenoxybenzamide in Research Contexts

Spectroscopic Methods for Structural Elucidation in Research (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for confirming the molecular structure of newly synthesized compounds like N-(2-chlorophenyl)-2-phenoxybenzamide. These methods probe the interactions of molecules with electromagnetic radiation, revealing detailed information about atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of a molecule. For a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, specific chemical shifts (δ) in the ¹H NMR spectrum identify protons in different chemical environments, such as those on the aromatic rings and the ethyl chain. mdpi.com Similarly, ¹³C NMR provides signals for each unique carbon atom, including the carbonyl (C=O) group, which typically appears in the 165 ppm region. mdpi.com

Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight and elemental composition of a compound. Through ionization and analysis of fragment patterns, it also offers structural clues. In the analysis of N-(3-chlorophenethyl)-4-nitrobenzamide, for example, mass spectrometry reveals characteristic fragments, such as the (4-nitrobenzylidyne)oxonium cation (m/z 150), which helps to confirm the molecule's structure. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For benzamide (B126) derivatives, characteristic absorption bands are expected. For instance, the N-H stretch of the amide group typically appears in the region of 3300-3500 cm⁻¹, while the C=O stretching vibration is found around 1630-1690 cm⁻¹. scispace.commdpi.com The analysis of related compounds like 2-(2-Chlorophenyl)benzimidazole (CPBZ) also relies on FT-IR to perform vibrational assignments. niscpr.res.in

Example Spectroscopic Data for a Related Benzamide Derivative

| Technique | Key Observations for a Related Compound (N-(3-chlorophenethyl)-4-nitrobenzamide) | Reference |

|---|---|---|

| ¹H NMR (400 MHz, DMSO) | δ 8.95 (t, 1H, NH), 8.40–8.33 (m, 2H, Ar-H), 8.13–8.04 (m, 2H, Ar-H), 7.40–7.27 (m, 4H, Ar-H), 3.59 (ddd, 2H, CH₂-NH), 2.94 (t, 2H, Ph-CH₂) | mdpi.com |

| ¹³C NMR (101 MHz, DMSO) | δ 165.05 (C=O), 149.43, 142.44, 140.59, 133.39, 130.59, 129.06, 129.03, 127.96, 126.62, 124.00 (Ar-C), 41.09 (CH₂-NH), 34.81 (Ph-CH₂) | mdpi.com |

| Mass Spectrometry (ESI-MS) | Key fragments observed: m/z 150 [(4-nitrobenzylidyne)oxonium cation], m/z 139 [2-(3-chlorophenyl)ethan-1-ylium cation] | mdpi.com |

| IR Spectroscopy | Characteristic peaks for N-H stretch, C=O stretch (amide), and aromatic C-H and C=C stretches are typically observed for benzamide structures. For example, in a related imidazole (B134444) derivative, aromatic C=C stretch is seen at 1586 cm⁻¹ and N-H stretch at 3359 cm⁻¹. | scispace.com |

Chromatographic Techniques for Purity Assessment in Research (e.g., HPLC, GC)

Chromatographic methods are essential for separating a compound from impurities, thereby assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the purity analysis of non-volatile and thermally sensitive compounds like this compound. The method separates components of a mixture based on their differential partitioning between a solid stationary phase (packed in a column) and a liquid mobile phase. A precise and sensitive HPLC method was developed for determining the enantiomeric purity of a related complex molecule, utilizing a chiral stationary phase and a mobile phase composed of n-hexane, 1,2-dichloroethane, ethanol, trifluoroacetic acid, and triethylamine. researchgate.net Detection is typically achieved using a UV detector set at a wavelength where the compound absorbs strongly. researchgate.net

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. The sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. While direct analysis of a complex amide like this compound by GC may be challenging due to its likely low volatility, the technique is invaluable for analyzing volatile starting materials or potential by-products from its synthesis. For certain compounds, derivatization can be employed to increase volatility and thermal stability for GC analysis. nih.gov

Typical Chromatographic Purity Analysis Parameters

| Technique | Typical Column | Mobile/Carrier Phase Example | Detection | Reference |

|---|---|---|---|---|

| HPLC | Chiral stationary phase (e.g., Phenomenex Chirex 3014) or more commonly, a reverse-phase C18 column. | Isocratic or gradient elution with mixtures like n-hexane/1,2-dichloroethane/ethanol or acetonitrile/water. | UV detection at a specific wavelength (e.g., 280 nm). | researchgate.net |

| GC-MS | Capillary column (e.g., HP-5ms). | Inert carrier gas (e.g., Helium). | Mass Spectrometry (MS) for identification of separated peaks. | nih.gov |

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unambiguous proof of structure and offers insights into conformation, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π–π stacking.

For related structures, such as N-(3-Chlorophenyl)-2-hydroxybenzamide, single-crystal X-ray diffraction analysis has provided detailed structural information. nih.gov Such studies reveal critical data including the crystal system (e.g., monoclinic), space group, unit cell dimensions (a, b, c, β), and the dihedral angle between the aromatic rings. nih.gov In the crystal structure of N-(3-Chlorophenyl)-2-hydroxybenzamide, molecules are linked by O—H···O hydrogen bonds, forming chains that propagate along a specific crystallographic axis. nih.gov This type of detailed structural information is crucial for understanding the solid-state properties of this compound.

Example Crystallographic Data for a Related Compound (N-(3-Chlorophenyl)-2-hydroxybenzamide)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₀ClNO₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Unit Cell Dimensions | a = 13.4638 (5) Å, b = 11.9019 (4) Å, c = 7.1764 (2) Å, β = 98.808 (2)° | nih.gov |

| Dihedral Angle between Aromatic Rings | 5.57 (9)° | nih.gov |

| Key Intermolecular Interactions | O—H···O and N—H···O hydrogen bonds, π–π stacking | nih.gov |

Advanced Techniques for Metabolite Identification in Biological Research (excluding human metabolism)

In a research context, understanding how a compound is metabolized by biological systems is crucial. In vitro metabolism studies, often using liver microsomes or hepatocytes from various species, are a common starting point. These studies aim to identify the products formed as the parent compound is processed by metabolic enzymes.

Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are the primary tools for this work. LC separates the parent compound from its metabolites, which are then ionized and analyzed by the mass spectrometer. HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites, even when authentic standards are not available.

For example, studies on the metabolism of other N-phenylbenzamide derivatives in the context of anti-HBV activity have been conducted to assess their metabolic stability. nih.gov Research into the metabolism of drugs like chlorpromazine (B137089) in rabbit liver homogenates has shown that N- and α-C-oxidation are common metabolic pathways, leading to hydroxylamines and other products. nih.gov These studies often involve incubating the compound with liver fractions and then extracting and analyzing the resulting mixture by techniques like GC-MS or LC-MS to isolate and characterize the metabolic products. nih.gov Such methodologies would be directly applicable to investigating the metabolic profile of this compound in various non-human biological systems.

Future Directions and Research Opportunities in the N 2 Chlorophenyl 2 Phenoxybenzamide Chemical Space

Development of Novel Synthetic Methodologies

The synthesis of N-(2-chlorophenyl)-2-phenoxybenzamide and its analogs can be approached through various modern synthetic strategies. The core structure consists of a central benzamide (B126) scaffold with a phenoxy and a 2-chlorophenyl substituent. Future research in this area could focus on developing more efficient, scalable, and environmentally friendly synthetic routes.

Furthermore, the exploration of flow chemistry for the synthesis of these compounds could offer advantages in terms of safety, reproducibility, and scalability. Flow reactors can allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities.

Discovery of New Biological Targets and Activities

While the biological activity of this compound itself is not extensively documented, the broader class of phenoxybenzamides and related structures have shown a range of biological effects. For example, some phenoxybenzamine-related compounds have been investigated as α-adrenoceptor antagonists. nih.gov Additionally, other benzamide derivatives have been explored for their potential as antidiabetic, antimicrobial, and anticancer agents. nih.gov

Future research should, therefore, involve broad biological screening of this compound and a library of its analogs to identify novel biological targets. High-throughput screening (HTS) campaigns against a diverse panel of receptors, enzymes, and ion channels could uncover unexpected activities. Given the structural motifs present, potential areas of interest could include, but are not limited to:

Antiviral Activity: Novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been reported as potent human adenovirus (HAdV) inhibitors. nih.gov This suggests that the N-(2-chlorophenyl)benzamide core could be a valuable starting point for the development of new antiviral agents.

Antiplasmodial Activity: Certain 2-phenoxybenzamides have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com These compounds are thought to potentially target the dihydroorotate-dehydrogenase or the cytochrome bc1 complex. mdpi.com

Anticancer Activity: The deregulation of ubiquitin-specific proteases (USPs) is implicated in cancer. The discovery of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors highlights the potential for related scaffolds in cancer therapy. nih.gov

Optimization of Potency and Selectivity Through Advanced SAR

A systematic exploration of the structure-activity relationships (SAR) of the this compound scaffold will be crucial for optimizing its potency and selectivity for any identified biological targets. Advanced SAR studies would involve the synthesis and biological evaluation of a library of analogs with systematic modifications to different parts of the molecule.

Key areas for SAR exploration would include:

Substitution on the Phenoxy Ring: The position, number, and nature of substituents on the phenoxy ring can significantly influence biological activity. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the phenoxy ring was found to be critical. mdpi.com

Modification of the Benzamide Core: Alterations to the central benzamide linkage, such as replacing it with a bioisostere, could impact the compound's stability, and binding affinity.

Substitution on the N-phenyl Ring: The presence and position of the chlorine atom on the N-phenyl ring are likely to be important for activity. Exploring other halogen substitutions or the introduction of other functional groups could lead to improved properties.

The insights gained from these SAR studies can be used to build predictive computational models, such as quantitative structure-activity relationship (QSAR) models, to guide the design of more potent and selective compounds.

Applications as Research Probes or Tool Compounds

High-quality chemical probes are invaluable tools for dissecting biological pathways and validating new drug targets. probes-drugs.org A potent and selective this compound analog could be developed into a chemical probe. For a compound to be considered a good chemical probe, it should ideally possess high affinity for its target, a well-understood mechanism of action, and high selectivity over other related targets.

Once a suitable compound is identified, it can be modified to create a variety of research tools. For example, a fluorescent tag could be attached to create a probe for use in cellular imaging studies to visualize the subcellular localization of its target. Alternatively, a "clickable" handle, such as an alkyne or azide, could be introduced to enable the use of click chemistry for target identification and engagement studies. nih.gov

These tool compounds would be instrumental in elucidating the physiological and pathological roles of their biological targets, thereby paving the way for the development of new therapeutic strategies.

Exploration of Prodrug Strategies

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate. nih.govresearchgate.net Should a biologically active this compound analog be identified with suboptimal properties, such as poor solubility or metabolic instability, prodrug strategies could be employed.

For instance, if the compound has poor aqueous solubility, a polar promoiety, such as a phosphate or an amino acid, could be attached to the molecule. This promoiety would then be cleaved in vivo by enzymes to release the active parent drug. The sulfonamide group has also been utilized to improve the solubility of drug candidates. nih.gov

Another approach could be to design a prodrug that is selectively activated at the target site. This could be achieved by incorporating a linker that is cleaved by an enzyme that is overexpressed in the target tissue. Such a strategy could enhance the therapeutic index of the compound by minimizing off-target effects. The development of mutual prodrugs, where two therapeutic agents are linked together, could also be explored. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-phenoxybenzamide, and how can reaction yields be maximized?

- Methodology : The synthesis typically involves coupling 2-phenoxybenzoic acid derivatives with 2-chloroaniline via amidation. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMSO or DMF .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent patterns (e.g., aromatic protons at δ 6.5–8.0 ppm) .

- X-ray diffraction : Single-crystal XRD (using SHELXL ) resolves bond lengths and angles, confirming the amide linkage and chloro-phenyl orientation .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 352.07) .

Q. How can researchers assess the compound’s stability and purity under varying storage conditions?

- Methodology :

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks. Monitor decomposition via HPLC .

- Stability-indicating assays : Use differential scanning calorimetry (DSC) to detect polymorphic transitions .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved for this compound?

- Methodology :

- Multi-software validation : Refine XRD data using both SHELXL and Olex2, comparing residual factors (R1 < 0.05).

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H···O) via Mercury software to explain packing anomalies .

- Complementary techniques : Use ³⁵Cl NQR spectroscopy to correlate chlorine environments with crystallographic data .

Q. What strategies are effective for analyzing the impact of substituent variation on biological activity in related benzamide derivatives?

- Methodology :

- Comparative SAR studies : Synthesize analogs (e.g., replacing Cl with Br or NO₂) and test antimicrobial activity via MIC assays against S. aureus and E. coli .

- Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

- Meta-analysis : Cross-reference PubChem bioactivity data for structurally similar amides (e.g., N-(2,6-dichlorophenyl) derivatives) .

Q. How do electronic effects of substituents influence the ³⁵Cl NQR frequencies in N-(2-chlorophenyl) amides?

- Methodology :

- Substituent parameter analysis : Correlate Hammett σ values with ³⁵Cl NQR frequencies using linear regression. For example, electron-withdrawing groups (e.g., NO₂) increase frequencies by polarizing the C–Cl bond .

- Crystal field modeling : Employ DFT calculations (Gaussian 16) to simulate lattice effects on chlorine quadrupole coupling .

Q. What experimental and computational approaches are recommended for elucidating reaction mechanisms in benzamide functionalization?

- Methodology :

- Kinetic isotope effects : Compare k_H/k_D in deuterated solvents to identify rate-determining steps (e.g., nucleophilic substitution at the chloro-phenyl group) .

- In situ FTIR : Monitor intermediate formation during oxidation/reduction (e.g., nitro to amino conversion) .

- DFT transition-state modeling : Use ORCA to calculate activation energies for proposed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.